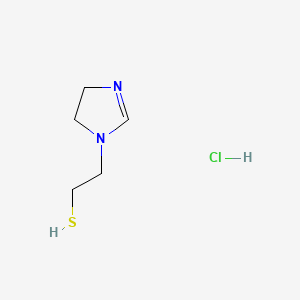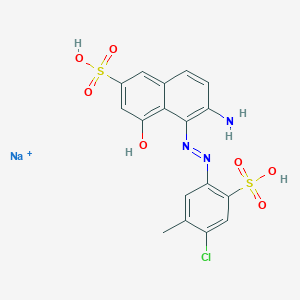
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C17H14ClN3NaO7S2. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-hydroxy-5-((4-nitrophenyl)azo)naphthalene-2-sulphonic acid
- 6-Amino-5-((4-chloro-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 6-Amino-5-((4-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Uniqueness
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and color properties. The combination of these substituents makes it distinct from other similar azo compounds.
Propriétés
Numéro CAS |
93805-06-2 |
|---|---|
Formule moléculaire |
C17H14ClN3NaO7S2+ |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1 |
Clé InChI |
ISWRZPQXYUIAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




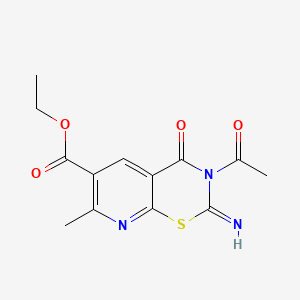


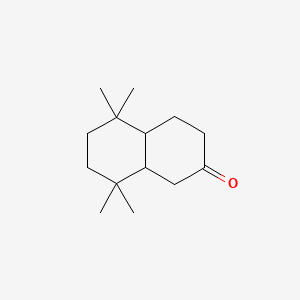
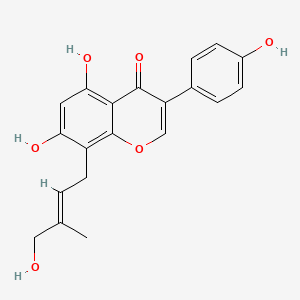


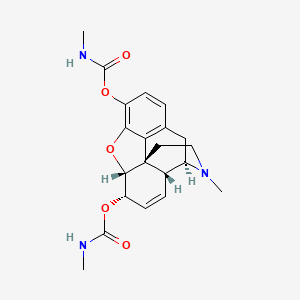
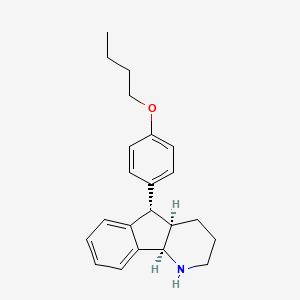
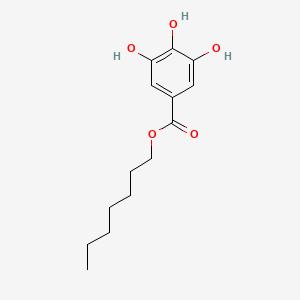
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
